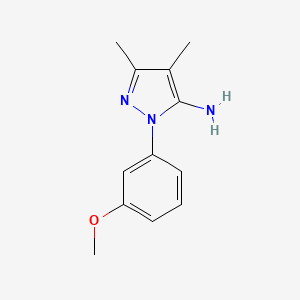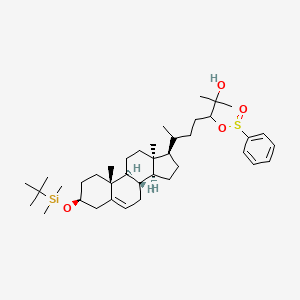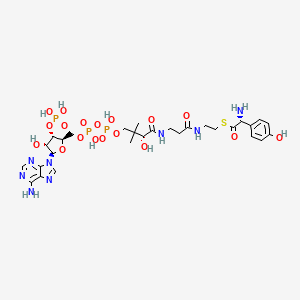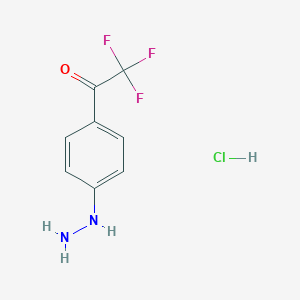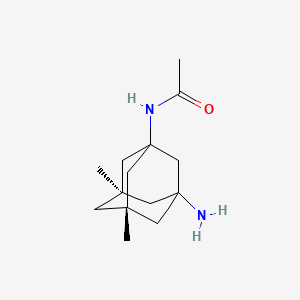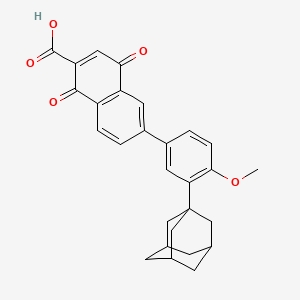
Adapalene-1',4'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adapalene-1’,4’-dione is a derivative and impurity of Adapalene, which is a third-generation topical retinoid primarily used in the treatment of mild to moderate acne. The compound has a molecular formula of C28H26O5 and a molecular weight of 442.50. Adapalene-1’,4’-dione is known for its role in the pharmaceutical industry, particularly in the formulation and stability studies of Adapalene-based products .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Adapalene-1’,4’-dione involves multiple steps, starting with the preparation of the methyl ester of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid . This intermediate is then subjected to various reaction conditions, including the use of organomagnesium and organozinc derivatives, followed by coupling reactions catalyzed by nickel complexes . The final product is isolated through column chromatography using a mixture of heptane and dichloromethane .
Industrial Production Methods: Industrial production of Adapalene-1’,4’-dione follows similar synthetic routes but on a larger scale. High-yield and pilot-scale processes have been developed to ensure the efficient production of this compound . These methods focus on optimizing reaction conditions and purification steps to achieve high purity and yield .
化学反応の分析
Types of Reactions: Adapalene-1’,4’-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its transformation into different derivatives and for studying its stability under various conditions .
Common Reagents and Conditions: Common reagents used in the reactions of Adapalene-1’,4’-dione include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve the use of halogenating agents and catalysts like palladium .
Major Products Formed: The major products formed from the reactions of Adapalene-1’,4’-dione include various derivatives that are used in pharmaceutical formulations . These derivatives are studied for their stability, efficacy, and potential therapeutic applications .
科学的研究の応用
Adapalene-1’,4’-dione has a wide range of scientific research applications. In chemistry, it is used to study the stability and degradation pathways of Adapalene . In biology and medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of acne and other dermatological conditions . Additionally, Adapalene-1’,4’-dione is explored for its anti-inflammatory and anti-cancer properties .
作用機序
The mechanism of action of Adapalene-1’,4’-dione involves its interaction with retinoic acid receptors, particularly the beta and gamma subtypes . These interactions lead to the modulation of gene expression, resulting in anti-inflammatory, antiproliferative, and immunomodulatory effects . The compound also disrupts the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, contributing to its therapeutic effects .
類似化合物との比較
Adapalene-1’,4’-dione is compared with other similar compounds, such as tretinoin and tazarotene . While tretinoin is also a retinoid used in acne treatment, Adapalene-1’,4’-dione has a superior safety profile and is less irritating to the skin . Tazarotene, on the other hand, is more efficacious but is contraindicated in pregnant women due to its teratogenic effects . Other similar compounds include adapalene-related compound A and various analogs used in different therapeutic schemes .
Conclusion
Adapalene-1’,4’-dione is a significant compound in the pharmaceutical industry, with various applications in chemistry, biology, and medicine. Its unique properties and interactions with retinoic acid receptors make it a valuable compound for therapeutic research and development.
特性
分子式 |
C28H26O5 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
6-[3-(1-adamantyl)-4-methoxyphenyl]-1,4-dioxonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C28H26O5/c1-33-25-5-3-19(10-23(25)28-12-15-6-16(13-28)8-17(7-15)14-28)18-2-4-20-21(9-18)24(29)11-22(26(20)30)27(31)32/h2-5,9-11,15-17H,6-8,12-14H2,1H3,(H,31,32) |
InChIキー |
NXFBUPAZQQFUAL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C(=O)C(=CC3=O)C(=O)O)C45CC6CC(C4)CC(C6)C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 2-[3-fluoropropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13862179.png)
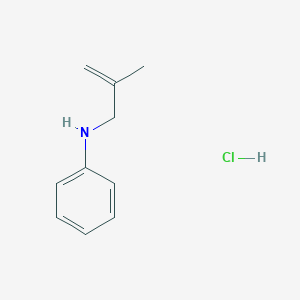
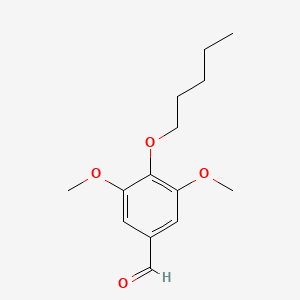

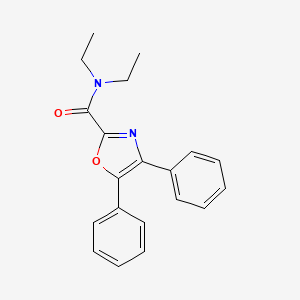
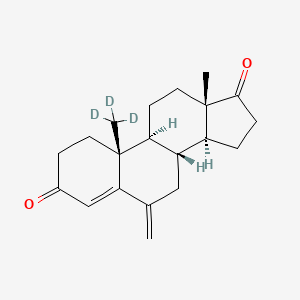

![(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B13862210.png)
